6-Bromo-5-methoxypyridin-3-ol
Description
Significance of Halogenated Pyridinols in Contemporary Chemical Synthesis
Halogenated pyridinols are highly valued intermediates in modern organic synthesis. The incorporation of halogen atoms, such as bromine, chlorine, and iodine, onto the pyridinol framework provides reactive handles for a wide array of chemical transformations. These halogen substituents are pivotal for constructing more complex molecules through various cross-coupling reactions, including the Suzuki, Stille, and Ullmann couplings.
The strategic placement of different halogens on the pyridine (B92270) ring allows for regioselective and sequential reactions. For instance, the differential reactivity between a bromine and an iodine atom on the same molecule enables chemists to perform stepwise functionalization, a powerful tool for building intricate molecular architectures. This controlled reactivity makes halogenated pyridinols essential precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com Their utility is demonstrated in the preparation of kinase inhibitors and as components of metal-organic frameworks. The hydroxyl group adds another layer of synthetic versatility, offering a site for functionalization through reactions like etherification or oxidation.
Overview of Methoxy-substituted Pyridine Derivatives in Medicinal Chemistry Scaffolds
The methoxy (B1213986) group (-OCH3) is a common and influential substituent in medicinal chemistry. When incorporated into pyridine derivatives, it can significantly impact the molecule's pharmacological profile. chemimpex.comresearchgate.net The methoxy group can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets such as enzymes and receptors. chemimpex.comresearchgate.net
Methoxy-substituted pyridines are integral components in the design of new therapeutic agents. innospk.comchemimpex.com They serve as key intermediates and structural motifs in drugs targeting a range of conditions, including neurological disorders and cancer. chemimpex.comchemimpex.comsmolecule.com Research has shown that the position of the methoxy group on the pyridine ring can be critical for biological activity. For example, studies on certain pyridine derivatives have demonstrated that the introduction of a methoxy group can enhance in vitro potency. nih.gov The evolution of gamma-secretase modulators for potential Alzheimer's disease treatment has utilized methoxypyridine motifs to improve activity and solubility. nih.gov This highlights the strategic importance of methoxy-substituted pyridines in drug discovery and development. chemimpex.com
Structural Context of the 6-Bromo-5-methoxypyridin-3-ol Scaffold within Heterocyclic Chemistry
This compound is a heterocyclic compound that embodies the characteristics of both the halogenated and methoxy-substituted pyridinol classes. Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 5-position, and a hydroxyl group at the 3-position. fluorochem.co.ukbldpharm.com This specific arrangement of functional groups makes it a highly functionalized and synthetically attractive building block.
The presence of the bromine atom provides a key site for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The methoxy group can influence the electronic properties of the ring and offers potential for demethylation to reveal a second hydroxyl group, which could be used for further derivatization. nih.gov The existing hydroxyl group provides an additional point for modification. This trifunctional nature allows for a diverse range of chemical transformations, positioning this compound as a valuable intermediate for creating complex molecular libraries for screening in drug discovery and materials science.
Below are the key chemical properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | fluorochem.co.uk |
| CAS Number | 1256833-84-7 | fluorochem.co.uk |
| Molecular Formula | C₆H₆BrNO₂ | accelachem.com |
| Molecular Weight | 204.02 g/mol | fluorochem.co.uk |
| Canonical SMILES | COc1cc(O)cnc1Br | fluorochem.co.uk |
| InChI Key | SHINRRCTAISWRD-UHFFFAOYSA-N | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-4(9)3-8-6(5)7/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHINRRCTAISWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Bromo 5 Methoxypyridin 3 Ol
Direct Bromination Pathways for Pyridinol Precursors
A primary and often direct approach to the synthesis of 6-Bromo-5-methoxypyridin-3-ol involves the electrophilic bromination of a suitable pyridinol precursor. The success of this strategy hinges on the ability to control the regioselectivity of the bromination reaction, directing the bromine atom to the desired C-6 position of the pyridine (B92270) ring.
Regioselective Bromination of 5-Methoxypyridin-3-ol (B145466) and Related Substrates
The direct bromination of 5-methoxypyridin-3-ol is a logical synthetic route. The electron-donating nature of both the hydroxyl and methoxy (B1213986) groups activates the pyridine ring towards electrophilic substitution. However, these groups also direct the incoming electrophile to specific positions, making regioselectivity a critical consideration. The hydroxyl group at C-3 and the methoxy group at C-5 both activate the ortho and para positions.
Key to achieving the desired 6-bromo isomer is the careful selection of the brominating agent and reaction conditions. Reagents such as N-bromosuccinimide (NBS) are often employed for their ability to provide a controlled source of electrophilic bromine, which can enhance regioselectivity compared to harsher reagents like elemental bromine. nih.govnih.gov The reaction solvent also plays a crucial role, with polar aprotic solvents often being favored.
| Precursor | Brominating Agent | Solvent | Key Outcome |
| 5-Methoxypyridin-3-ol | N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Preferential formation of the 6-bromo isomer |
| 5-Methoxypyridin-3-ol | Bromine (Br₂) | Acetic Acid | Potential for over-bromination and mixture of isomers |
Pyridine Ring Construction Approaches Incorporating Bromo and Methoxy Moieties
An alternative to the functionalization of a pre-existing pyridine ring is the construction of the heterocyclic core with the desired substituents already in place or introduced during the ring-forming process. baranlab.orgacsgcipr.org These methods, often involving condensation or cycloaddition reactions, can offer a high degree of control over the final substitution pattern. baranlab.orgnih.govmdpi.com
Common strategies for pyridine ring synthesis include the Hantzsch pyridine synthesis and its variations, which involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. mdpi.com To synthesize this compound via this route, precursors bearing the bromo and methoxy functionalities would need to be meticulously designed.
Another powerful approach is the use of cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, which can construct the pyridine ring from acyclic precursors. baranlab.org While versatile, the development of specific precursors for the synthesis of this compound using these methods is often a complex multi-step process in itself.
Nucleophilic Aromatic Substitution Reactions in Pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool in pyridine chemistry, where the electron-deficient nature of the pyridine ring facilitates the displacement of leaving groups by nucleophiles. wikipedia.orgwikipedia.org This strategy can be employed to introduce either the methoxy or the bromo substituent onto a suitably functionalized pyridine precursor.
Introduction of Methoxy Group via Nucleophilic Displacement
This approach typically starts with a dihalopyridine, where one halogen atom is more susceptible to nucleophilic attack than the other. For instance, a precursor such as 3,6-dibromo-5-hydroxypyridine could be treated with a methoxide (B1231860) source, such as sodium methoxide. The position of nucleophilic attack on the pyridine ring is highly influenced by the electronic effects of the existing substituents. Attack is generally favored at the positions ortho and para to the ring nitrogen. youtube.comstackexchange.com
The reaction of a dihalopyridine with sodium methoxide would proceed via an addition-elimination mechanism, forming a Meisenheimer-like intermediate. wikipedia.orgstackexchange.com The relative reactivity of the different halogen atoms and the directing effects of other substituents determine the final product.
| Starting Material | Nucleophile | Solvent | Product |
| 3,5-Dibromopyridine | Sodium Methoxide | N,N-Dimethylformamide (DMF) | 3-Bromo-5-methoxypyridine chemicalbook.com |
| 2-Chloropyridine | Sodium Methoxide | Methanol (B129727) | 2-Methoxypyridine youtube.com |
Halogen Exchange Reactions for Bromine Incorporation
In some synthetic routes, it may be more convenient to introduce a different halogen, such as chlorine, and then exchange it for bromine. Halogen exchange reactions can be driven by the relative nucleophilicity and leaving group ability of the halides, as well as by the specific reaction conditions employed. However, in nucleophilic aromatic substitution on pyridinium (B92312) ions, the typical leaving group order can differ from that in standard SNAr reactions on activated aryl substrates. nih.gov
Cross-Coupling Methodologies for Derivatization and Scaffold Assembly
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of halo-pyridines, including this compound. wikipedia.org The bromine atom at the C-6 position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Commonly employed cross-coupling reactions include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. youtube.comyoutube.com In a typical Suzuki coupling, this compound would be reacted with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-6 position.
The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the bromopyridine to the palladium(0) catalyst, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com
| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Class |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-5-methoxypyridin-3-ols |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 6-Alkynyl-5-methoxypyridin-3-ols |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 6-Amino-5-methoxypyridin-3-ols |
These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of diverse molecular architectures for various applications. nih.gov
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, the bromine atom at the 6-position is the reactive site for this transformation. This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, leading to a diverse range of substituted 5-methoxypyridin-3-ol derivatives.
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically facilitated by a base.
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org
The reaction conditions are crucial for a successful coupling and can be tailored based on the specific substrates used.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands | To facilitate the catalytic cycle. |
| Organoboron Reagent | Arylboronic acids, alkylboronic esters | Source of the new carbon substituent. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | To activate the organoboron reagent for transmetalation. researchgate.net |
| Solvent | Dioxane, Toluene, DMF, often with water | To dissolve reactants and facilitate the reaction. |
Studies on related bromopyridine systems have shown that regioselective Suzuki-Miyaura cross-coupling can be achieved, which is an important consideration in the synthesis of complex molecules. nih.govbeilstein-journals.orgresearchgate.net
Buchwald–Hartwig Amination Strategies
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically for the formation of carbon-nitrogen bonds. wikipedia.org This reaction enables the coupling of aryl halides, such as this compound, with a wide range of primary and secondary amines. This strategy is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals and material science.
The development of various generations of catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this reaction. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields. wikipedia.org
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role |
|---|---|---|
| Palladium Precatalyst | [Pd₂(dba)₃], Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, Xantphos, Josiphos | Stabilizes the palladium center and facilitates the catalytic steps. |
| Amine | Primary amines, secondary amines, ammonia equivalents | The nitrogen source for the C-N bond formation. organic-chemistry.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | To deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |
The reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org
Palladium-Catalyzed Approaches
Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom of this compound allows for a variety of other palladium-catalyzed transformations. These methods provide access to a broad spectrum of derivatives by forming bonds between the pyridine core and other chemical moieties.
Other potential palladium-catalyzed reactions include:
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Sonogashira Coupling: For coupling with terminal alkynes.
Stille Coupling: For coupling with organostannanes.
Hiyama Coupling: For coupling with organosilicon compounds.
The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity in these transformations. For instance, palladium acetate (B1210297) in combination with ligands like Xantphos has been shown to be effective for C-N bond formation in related bromo-substituted heterocyclic systems. nih.govsemanticscholar.org The versatility of these palladium-catalyzed methods underscores the importance of this compound as a key building block in synthetic chemistry.
Functional Group Interconversions and Protective Group Strategies
The presence of hydroxyl and methoxy groups on the pyridine ring necessitates careful planning of protective group strategies and allows for further functional group manipulations.
Hydroxyl Group Protection and Deprotection
The phenolic hydroxyl group at the 3-position is acidic and can interfere with many chemical transformations, such as those involving organometallic reagents or strong bases. Therefore, its protection is often a critical step in a synthetic sequence. The choice of a protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
Common protecting groups for hydroxyl functions include silyl (B83357) ethers and alkyl ethers.
Table 3: Common Hydroxyl Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Features |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | Fluoride (B91410) sources (e.g., TBAF, HF•pyridine) | Stable to a wide range of conditions, but easily cleaved by fluoride. |
| Triethylsilyl (TES) | TESCl, pyridine | Mild acid or fluoride sources | Less sterically hindered and more labile than TBS. |
| Benzyl (Bn) | BnBr, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) | Very stable to acidic and basic conditions. |
| Methyl Ether | CH₃I, K₂CO₃ | Strong acid (e.g., BBr₃, HBr) | Very stable, but requires harsh deprotection conditions. |
The selection of an appropriate protecting group is essential for the successful synthesis of complex molecules derived from this compound. harvard.edu
Methoxy Group Manipulation and Demethylation Reactions
The methoxy group at the 5-position is generally stable. However, in some synthetic routes, its cleavage to reveal a second hydroxyl group may be desired. This demethylation typically requires harsh conditions using strong Lewis acids or proton acids.
One of the most common reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct, followed by the nucleophilic attack of the bromide ion on the methyl group. Other reagents like HBr in acetic acid can also be employed. Selective demethylation can be challenging, especially in the presence of other sensitive functional groups, and often requires careful optimization of reaction conditions. blucher.com.br
Stereoselective Synthesis Considerations for Related Chiral Analogs
While this compound is itself achiral, it can be used as a precursor for the synthesis of chiral molecules. Stereoselectivity can be introduced in several ways:
Coupling with Chiral Partners: Performing a Suzuki-Miyaura or Buchwald-Hartwig reaction with a chiral boronic acid or a chiral amine, respectively, would lead to the formation of a chiral product.
Asymmetric Catalysis: Utilizing a chiral ligand on the palladium catalyst could induce enantioselectivity in the cross-coupling reaction, although this is often challenging.
Atropisomerism: If a Suzuki-Miyaura coupling is performed with a sterically demanding ortho-substituted arylboronic acid, rotation around the newly formed C-C single bond may be restricted. beilstein-journals.org This can lead to the formation of stable, separable atropisomers, which are a form of axial chirality. nih.govresearchgate.net The study of such regio- and atropselective reactions is an active area of research. nih.govbeilstein-journals.orgresearchgate.net
These strategies open the door to creating a wide range of chiral pyridine derivatives from a common achiral starting material, which is of significant interest in medicinal chemistry and materials science.
Solid-Phase Synthetic Approaches for Pyridine-Based Scaffolds
Solid-phase synthesis is a powerful technique for the preparation of compound libraries, and its application to heterocyclic scaffolds like pyridines has been an area of significant interest. This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out a sequence of reactions to build the desired molecule. The key advantage is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.
While specific solid-phase syntheses detailing the construction of this compound are not extensively documented in the literature, the principles can be extrapolated from the synthesis of other substituted pyridines and related nitrogen-containing heterocycles. For instance, a common strategy involves the manipulation of a pyrimidine (B1678525) core on a solid phase, which is then elaborated into a purine (B94841) nucleus. This approach highlights the potential for attaching a foundational pyridine or pyrimidine precursor to a solid support and then introducing substitutions and further chemical modifications.
General approaches for the solid-phase synthesis of substituted pyrimidines, which can be conceptually extended to pyridines, often start from either the de novo construction of the ring on the resin or by modifying a pre-existing pyrimidine core. For a pyridine scaffold, one could envision immobilizing a suitable precursor onto a resin and then performing sequential reactions such as halogenation, methoxylation, and other functional group interconversions to arrive at the target structure.
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions to achieve high yield and selectivity. For multi-substituted aromatic compounds like this compound, controlling regioselectivity during functionalization is paramount. Key parameters that are typically optimized include solvent, temperature, catalyst, and the nature of the reagents.
The synthesis of structurally related substituted pyridines often requires careful tuning of these parameters. For example, in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide via Suzuki cross-coupling, reaction conditions were optimized by conducting the reaction in a 1,4-dioxane (B91453) and water solvent mixture at temperatures between 85 °C and 95 °C, using a palladium catalyst (Pd(PPh₃)₄) and a base (K₃PO₄). mdpi.com
A compelling example of optimization can be seen in the methylation of 6-bromopurine (B104554) to produce 6-bromo-7-[11C]methylpurine, where the formation of an undesired isomer, 6-bromo-9-[11C]methylpurine, was a significant issue. nih.gov Researchers systematically investigated the effects of different solvents and temperatures on the product ratio and radiochemical yield (RCY). nih.gov It was discovered that less polar solvents significantly improved the selectivity for the desired product. nih.gov
The data below illustrates how solvent choice and temperature can dramatically influence the outcome of a reaction, a principle directly applicable to the synthesis of this compound.
Table 1: Effect of Solvent and Temperature on the 11C-Methylation of 6-bromopurine with [11C]CH3I
| Entry | Solvent | Temperature (°C) | Product Ratio ([11C]7m6BP/[11C]9m6BP) | Radiochemical Yield (RCY) of [11C]7m6BP (%) |
|---|---|---|---|---|
| 1 | N,N-Dimethylformamide (DMF) | 100 | ~1:1 | 26 |
| 2 | Acetonitrile (MeCN) | 100 | ~1:1 | 24 |
| 3 | Acetone (ACT) | 100 | ~1:1 | 25 |
| 4 | Tetrahydrofuran (THF) | 140 | ~2:1 | 35 |
| 5 | Ethyl Acetate (AcOEt) | 180 | ~2:1 | 29 |
This table is generated based on data from the synthesis of 6-bromo-7-[11C]methylpurine, illustrating general optimization principles. nih.gov
This systematic approach to optimization, by modifying one variable at a time (e.g., solvent, temperature, catalyst, base), is crucial for developing efficient and selective syntheses of complex molecules like this compound. Modern synthetic methods often employ cascade reactions, where multiple bond-forming events occur in a single operation, further highlighting the need for precisely controlled conditions to achieve the desired outcome in good to excellent isolated yields. nih.gov
Computational Chemistry and Theoretical Modeling of 6 Bromo 5 Methoxypyridin 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nrel.gov It is a quantum mechanical modeling method that calculates the electronic properties of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. nrel.gov For 6-Bromo-5-methoxypyridin-3-ol, DFT calculations can elucidate its ground-state geometry, electron distribution, and molecular orbitals. These calculations are foundational for predicting the molecule's stability, reactivity, and spectroscopic signatures. ijcce.ac.ir Functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) or def2-TZVP are commonly used for such analyses on organic molecules. nrel.govijcce.ac.irresearchgate.net
A significant application of DFT is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is frequently used to calculate the theoretical ¹H and ¹³C NMR spectra of organic compounds. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.
While specific DFT studies for this compound are not available in published literature, the methodology is well-established. For similar pyridine (B92270) derivatives, theoretical calculations have shown a strong correlation with experimental chemical shifts, aiding in signal assignment. rsc.orgacs.org The local electronic environment of each nucleus, influenced by factors like the electronegativity of the bromine atom and the electron-donating effects of the methoxy (B1213986) and hydroxyl groups, dictates its chemical shift.
Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents typical values that would be generated from a DFT calculation. It is not based on published experimental results for this specific molecule.)
¹H NMR| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (on OH) | 5.5 - 6.5 |
| H (on ring) | 7.0 - 7.5 |
| H (on ring) | 7.8 - 8.2 |
¹³C NMR
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | 110 - 115 |
| C-OCH₃ | 150 - 155 |
| C-OH | 145 - 150 |
| C-H | 120 - 125 |
| C-H | 135 - 140 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. imperial.ac.ukyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ijcce.ac.ir
For this compound, the distribution of these orbitals would be influenced by its substituents. The electron-rich oxygen atoms of the methoxy and hydroxyl groups would likely contribute significantly to the HOMO, while the pyridine ring and the electron-withdrawing bromine atom would influence the LUMO. Analysis of these orbitals helps predict sites susceptible to electrophilic or nucleophilic attack. nih.gov
Illustrative Quantum Chemical Descriptors for this compound (Note: This table contains hypothetical data derived from the principles of FMO theory to illustrate expected computational results.)
| Parameter | Illustrative Value | Implication |
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.8 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 4.7 eV | Indicates moderate kinetic stability |
| Electrophilicity Index (ω) | 3.5 eV | Represents the global electrophilic nature of the molecule. nih.gov |
| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information on the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. For instance, MD simulations can be used to assess properties like membrane permeability by modeling the molecule's behavior in a lipid bilayer environment. By simulating the molecule's dynamics, researchers can identify preferred conformations, rotational barriers (e.g., for the methoxy group), and the nature of intermolecular hydrogen bonds formed by the hydroxyl group.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using DFT, are invaluable for mapping out potential reaction pathways. nih.govrsc.org By locating transition state structures and calculating their corresponding activation energies, chemists can gain a detailed understanding of reaction mechanisms. nih.gov This approach allows for the prediction of the most energetically favorable routes for a given transformation. nrel.gov
For this compound, such calculations could be used to investigate its synthesis, potential degradation pathways, or its reactivity in processes like Suzuki-Miyaura coupling or nucleophilic aromatic substitution. wisconsin.edu While specific published studies on this compound's reaction mechanisms are scarce, the computational methods are robust and widely applied in organic chemistry to design new reactions and optimize conditions before extensive experimental work. nih.gov
Prediction of Collision Cross Sections (CCS) for Ion Mobility Mass Spectrometry
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique that separates ions based on their size, shape, and charge. nih.gov The Collision Cross Section (CCS) is a key physical parameter derived from these experiments that reflects the ion's rotationally averaged surface area. nih.gov The CCS value provides an additional dimension of identification, enhancing confidence in compound annotation in complex mixtures. semanticscholar.org
Due to the limited availability of experimental CCS data, computational prediction methods have become increasingly important. arxiv.org Machine learning algorithms, trained on large databases of experimentally measured CCS values, can accurately predict the CCS of a molecule from its structure. mdpi.comresearchgate.net For this compound, predicting its CCS values for different ionic forms (e.g., protonated or sodiated adducts) would create a valuable reference for its identification in analytical workflows like metabolomics or environmental screening.
Hypothetical Predicted Collision Cross Section (CCS) Values for this compound (Note: The following data is for illustrative purposes to show what would be generated by CCS prediction software.)
| Ion Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 135.5 |
| [M+Na]⁺ | 139.0 |
| [M+K]⁺ | 142.8 |
Chemical Reactivity and Derivatization Strategies for 6 Bromo 5 Methoxypyridin 3 Ol
Reactivity of the Halogen Moiety: Electrophilic and Nucleophilic Substitutions
The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electronic nature of the pyridine ring and the activating effects of the adjacent methoxy (B1213986) and hydroxyl groups.
Site-Selective Bromine Functionalization
The bromine atom on the pyridine ring is susceptible to displacement by various nucleophiles, a common strategy in the synthesis of heterocyclic compounds. This reactivity allows for the introduction of a wide range of functional groups at this position. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C-6 position. These reactions typically proceed with high regioselectivity, preserving the other functional groups on the molecule.
Transformations Involving the Methoxy Group
The methoxy group at the 5-position is another important site for chemical modification, primarily through ether cleavage.
Ether Cleavage Reactions
The cleavage of the methyl ether to reveal a hydroxyl group is a common transformation. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective choice for aryl methyl ethers. The resulting dihydroxypyridine can then be used in subsequent functionalization steps. The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and minimize side reactions.
Reactions at the Hydroxyl Group: Esterification and Etherification
The hydroxyl group at the 3-position is readily functionalized through esterification and etherification reactions. These transformations are fundamental in modifying the compound's polarity and biological activity.
Esterification is typically achieved by reacting the hydroxyl group with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This reaction introduces an ester functionality, which can serve as a prodrug moiety or a handle for further chemical modification.
Etherification involves the reaction of the hydroxyl group with an alkyl halide or another electrophile in the presence of a base to form a new ether linkage. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex molecular fragments.
Pyridine Nitrogen Reactivity: Quaternization and N-Oxidation
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.
Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium (B92312) salt. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the other substituents.
N-oxidation is another common reaction of the pyridine nitrogen, typically achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits different reactivity compared to the parent pyridine, particularly in electrophilic substitution reactions.
Regioselectivity Control in Further Functionalization
Controlling the regioselectivity of subsequent reactions is crucial when multiple reactive sites are present. The inherent electronic properties of the substituted pyridine ring often direct the outcome of further functionalization. For example, in electrophilic aromatic substitution reactions, the position of attack will be influenced by the directing effects of the existing bromo, methoxy, and hydroxyl groups. The interplay of these directing effects can be exploited to achieve the desired regiochemical outcome. Protecting group strategies are also commonly employed to temporarily block certain reactive sites, thereby directing the reaction to the desired position.
Influence of Substituents on Electronic Effects and Reactivity Profiles
The pyridine ring itself is a π-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This generally makes the ring less susceptible to electrophilic attack compared to benzene (B151609) and more prone to nucleophilic substitution. The substituents modulate this inherent reactivity.
Individual Substituent Effects:
Hydroxyl Group (-OH) at C-3: The hydroxyl group is a potent activating group. It exerts a strong, electron-donating mesomeric effect (+M) by donating a lone pair of electrons into the ring, and a weaker, electron-withdrawing inductive effect (-I). The +M effect is dominant, increasing the electron density at the ortho (C2, C4) and para (C6) positions. Furthermore, the hydroxyl group is acidic and can be deprotonated to form a phenoxide-like anion, which is an even stronger electron-donating group. It is also a key functional handle for derivatization through reactions like O-alkylation and O-acylation. The transformation of pyridin-3-ols into highly reactive 3-oxidopyridinium betaines is a cornerstone of their chemistry, enabling cycloaddition reactions to build complex bridged nitrogen heterocycles. rsc.orgresearchgate.net
Methoxy Group (-OCH₃) at C-5: Similar to the hydroxyl group, the methoxy group is strongly activating due to its pronounced +M effect, which outweighs its -I effect. It donates electron density into the pyridine ring, primarily increasing nucleophilicity at the ortho (C4, C6) and para (C2) positions relative to itself.
Bromo Group (-Br) at C-6: The bromine atom exhibits a dual electronic nature. It is electron-withdrawing via the inductive effect (-I) due to its electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it has a weak electron-donating mesomeric effect (+M) through its lone pairs. For halogens, the inductive effect typically dominates, making the bromo group a net deactivating substituent. Its position at C-6, adjacent to the ring nitrogen, makes it a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Combined Influence on Reactivity:
The combination of these substituents creates a nuanced reactivity profile. The strong electron-donating and directing effects of the hydroxyl and methoxy groups counteract the deactivating effects of the bromine atom and the pyridine nitrogen.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally resistant to EAS. However, the powerful activating influence of the -OH and -OCH₃ groups makes substitution possible. The directing effects of these groups converge to strongly activate the C-2 and C-4 positions. The C-4 position, being ortho to both activating groups, is the most electron-rich and thus the most probable site for electrophilic attack. The C-2 position is also activated (para to -OCH₃ and ortho to -OH).
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-6 position is susceptible to displacement by nucleophiles. This position is activated towards nucleophilic attack by the adjacent electron-withdrawing ring nitrogen. This provides a key pathway for derivatization, allowing the introduction of various functional groups. nih.gov
Cycloaddition Reactions: The presence of the 3-hydroxyl group is crucial for forming 3-oxidopyridinium betaine (B1666868) intermediates upon N-alkylation or N-acylation. rsc.org These betaines can participate in cycloaddition reactions, a powerful tool for constructing complex polycyclic structures. The electronic nature of the bromo and methoxy substituents can influence the stability and reactivity of this betaine intermediate and the regio- and stereoselectivity of the subsequent cycloaddition. researchgate.net
The table below summarizes the electronic influence of the substituents on the pyridine ring.
| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring |
| Hydroxyl | C-3 | -I (Withdrawing) | +M (Donating) | Activating |
| Methoxy | C-5 | -I (Withdrawing) | +M (Donating) | Activating |
| Bromo | C-6 | -I (Withdrawing) | +M (Donating) | Deactivating |
| Pyridine N | N-1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating |
This "push-pull" electronic system, with electron-donating groups at C3 and C5 and electron-withdrawing centers at N1 and C6, results in a highly polarized molecule with distinct regions of nucleophilicity and electrophilicity, guiding its derivatization strategies.
The predicted sites of reactivity on the 6-Bromo-5-methoxypyridin-3-ol ring are summarized in the following table.
| Position | Predicted Reactivity | Rationale |
| C-2 | Susceptible to Electrophilic Attack | Activated (ortho to -OH, para to -OCH₃) |
| C-4 | Highly Susceptible to Electrophilic Attack | Most activated position (ortho to both -OH and -OCH₃) |
| C-6 | Susceptible to Nucleophilic Substitution | Position activated by ring nitrogen; contains good leaving group (-Br) |
| O-3 (Oxygen) | Nucleophilic / Site for Derivatization | Can be acylated, alkylated, or deprotonated |
| N-1 (Nitrogen) | Nucleophilic / Site for Derivatization | Can be alkylated or acylated to form pyridinium salts/betaines |
Mechanistic in Vitro Biological Investigations of 6 Bromo 5 Methoxypyridin 3 Ol and Its Analogs
Exploration of Molecular Interactions with Biological Targets
The initial exploration of a compound's biological activity often involves identifying its molecular binding partners. For 6-Bromo-5-methoxypyridin-3-ol and its analogs, this has encompassed studies on enzyme inhibition and receptor binding to understand their therapeutic potential.
Enzyme Inhibition Mechanism Studies
Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in cancer and other diseases.
Thioredoxin Reductase (TrxR): The thioredoxin system is a key regulator of cellular redox balance, and its components are often overexpressed in cancer cells. mdpi.com While direct inhibition studies on this compound are not extensively documented, compounds with similar structural motifs, such as 2-bromo-2-nitro-1,3-propanediol, are known to inhibit TrxR activity by oxidizing essential thiol groups in the enzyme. mdpi.com This suggests a potential mechanism for bromo-substituted pyridine (B92270) compounds to induce oxidative stress and cell death in cancer cells. mdpi.com
PI3K/mTOR: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. researchgate.netmdpi.com A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of PI3K and mTOR. mdpi.comnih.gov For instance, compound 22c , which features a quinoline (B57606) core attached to a methoxypyridine sulfonamide, demonstrated strong inhibitory activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). nih.govresearchgate.net The dual inhibition of PI3K and mTOR by these analogs can effectively block the abnormal activation of this signaling pathway and prevent compensatory feedback loops. mdpi.com
NAMPT (Nicotinamide Phosphoribosyltransferase): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for the high metabolic demands of cancer cells. google.com Inhibitors of NAMPT, such as FK866, induce apoptosis in leukemic cells by depleting intracellular NAD+. acs.org This inhibition can involve the p53 pathway, where NAD+ depletion leads to p53 activation and subsequent apoptosis. acs.org While direct data on this compound is scarce, the reliance of cancer cells on NAMPT makes it a plausible target for pyridine-based inhibitors.
CDK4 (Cyclin-Dependent Kinase 4): CDKs are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in cancer. Cell proliferation regulatory pathways involve genes like Cyclins A, D, E, and Cdk4. rsc.org While direct inhibition of CDK4 by this compound is not specified, related compounds have shown effects on the cell cycle that are consistent with CDK inhibition. nih.gov
ARK5 (AMPK-Related Kinase 5): Information regarding the direct inhibition of ARK5 by this compound or its close analogs is not readily available in the reviewed literature.
p53-MDM2 Interaction: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical control point in the cell's response to stress. Small molecule inhibitors that block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis. nih.gov The NAMPT inhibitor FK866 has been shown to activate p53, suggesting an indirect link between pyridine-based compounds and this pathway. acs.org
RET Kinase: The RET proto-oncogene encodes a receptor tyrosine kinase, and its oncogenic mutations lead to constitutive activation in several cancers, particularly thyroid carcinoma. nih.govmdpi.com Indirubin (B1684374) derivatives have been identified as potent RET kinase inhibitors. mdpi.com For example, the indirubin derivative LDD-2633 showed an IC₅₀ of 4.42 nM against RET kinase. mdpi.com Furthermore, second-generation RET inhibitors like selpercatinib (B610774) and pralsetinib, which can contain methoxypyridine moieties, have been developed to overcome resistance to earlier drugs. rsc.orgnih.govmedchemexpress.com
Receptor Binding Profiling
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Analogs of this compound have shown notable affinity for specific receptors.
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A series of pyridine-modified analogues of A-85380, which feature halogen and methoxy (B1213986) substituents on the pyridyl fragment, have demonstrated high, subnanomolar affinity for nAChRs in rat brain membranes. acs.org Specifically, compounds with substituents at the 5 or 6 position of the pyridine ring, such as 6-chloro and 6-bromo analogs, displayed Kᵢ values ranging from 11 to 210 pM. acs.org Derivatives of 5-substituted-6-halogeno-A-85380 exhibited higher binding affinity at α4β2-nAChRs than the well-known ligand epibatidine. researchgate.net The introduction of a halogen at the 6-position of the pyridine ring generally increases the binding affinity. These findings suggest that bromo-methoxypyridine scaffolds are promising for developing ligands that target nAChRs.
Structure-Activity Relationship (SAR) Analysis of this compound Derivativesmdpi.comnih.gov
The systematic modification of a lead compound's structure is key to optimizing its biological activity. SAR studies on derivatives of this compound have provided valuable insights, particularly for PI3K/mTOR inhibition.
For sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, the structure can be divided into three key parts that influence activity: Part A (affinity binding pocket), Part B (hinge binding pocket), and Part C (ribose binding pocket). mdpi.com
Part A: The 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure in Part A has been identified as crucial for strong PI3K inhibitory activity. nih.gov
Part B: The nature of the aromatic skeleton in Part B significantly affects the binding ability with the receptor. While diverse structures containing N-heteroatoms have been explored to enhance interaction with the key amino acid residue Val851 in the hinge region, not all strategies have been successful. mdpi.com A quinoline skeleton in this part, as seen in the potent inhibitor 22c , proved to be highly effective. nih.govresearchgate.net
Part C: Modifications in Part C are primarily aimed at improving metabolic stability and oral bioavailability. The introduction of amides and aromatic heterocycles in this region can enhance ligand affinity. mdpi.com
In another study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, it was found that a 4-bromo substitution on a 2,5-dimethoxyaniline (B66101) moiety resulted in some of the most potent compounds against cancer cell lines. nih.govcsic.es
| Compound Series | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| Sulfonamide Methoxypyridine Derivatives | Quinoline core in Part B; 2,4-difluorobenzenesulfonamide (B83623) in Part A | Potent dual PI3Kα/mTOR inhibition (e.g., compound 22c: PI3Kα IC₅₀ = 0.22 nM, mTOR IC₅₀ = 23 nM) | mdpi.comnih.govresearchgate.net |
| N-(methoxyphenyl) methoxybenzenesulphonamides | 4-bromo substitution on a 2,5-dimethoxyaniline moiety | Potent cytotoxicity against human tumor cell lines, particularly MCF7. | nih.govcsic.es |
| Halo-pyridyl Methoxy Azetidines | Halogen (Br, Cl, I) at position 5 or 6 of the pyridyl ring | Subnanomolar affinity for nicotinic acetylcholine receptors. | acs.org |
Cellular Pathway Modulation Studies in in vitro models
Beyond direct target interaction, it is crucial to understand how these compounds affect broader cellular signaling networks. In vitro models have been instrumental in mapping the influence of this compound analogs on key pathways like those governing inflammation, cell cycle, and apoptosis.
Investigation of Inflammatory Response Pathways
Chronic inflammation is a driver of many diseases, including cancer. The modulation of inflammatory pathways is therefore a significant area of investigation.
TLR4/NF-κB Pathway: The Toll-like receptor 4 (TLR4) and its downstream effector, nuclear factor-κB (NF-κB), are central to the inflammatory response. researchgate.net The indirubin analog, 6-bromoindirubin-3'-oxime (BIO) , has been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting both the expression and phosphorylation of signaling factors in the TLR4/NF-κB pathway. researchgate.net In mouse mammary epithelial cells, BIO pretreatment downregulated the LPS-induced expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. researchgate.net Similarly, 4'-bromo-5,6,7-trimethoxyflavone , another bromo-methoxy substituted compound, was found to repress the expression of iNOS and COX-2 by attenuating the transcriptional activity of NF-κB. nih.gov This was achieved by reducing the degradation and phosphorylation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov
Keap1-NRF2-HO-1 Pathway: The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. nih.govgoogle.com Under conditions of stress, Nrf2 translocates to the nucleus and drives the expression of antioxidant genes, including heme oxygenase-1 (HO-1). nih.gov The Gsk-3β inhibitor 6-bromoindirubin-3'-oxime (BIO) has been shown to enhance the nuclear accumulation of Nrf2 and upregulate its transcriptional targets. nih.gov This activation of the Nrf2 pathway contributes to the cytoprotective effects of the compound. nih.gov The modulation of this pathway is thought to occur through Gsk-3β's ability to target Nrf2 for degradation; thus, inhibition of Gsk-3β by BIO leads to Nrf2 stabilization. nih.gov
Cell Cycle Regulation and Apoptosis Induction in Cell Lines
The ability to control cell proliferation and induce programmed cell death (apoptosis) in cancer cells is a cornerstone of oncology research. Several analogs of this compound have demonstrated significant activity in these areas.
Cell Cycle Arrest: Many cytotoxic agents exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. A series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, including 4-bromo-2,5-dimethoxyphenyl derivatives, were found to arrest cells at the G2/M phase of the cell cycle. nih.gov This mitotic arrest was confirmed by the severe disruption of the microtubule network within the cells. nih.gov Similarly, the methoxypyridine derivative DIMN-26 was found to inhibit the proliferation of prostate cancer cells through the induction of G2/M phase cell cycle arrest. nih.gov In contrast, the potent PI3K/mTOR inhibitor 22c was shown to cause cell cycle arrest in the G0/G1 phase in HCT-116 cells. nih.govresearchgate.net
Apoptosis Induction: Following cell cycle arrest, many compounds trigger apoptosis. The G2/M arrest induced by N-(methoxyphenyl) methoxybenzenesulphonamides was followed by apoptotic cell death. nih.gov The methoxy- and bromo-substituted indirubin, 5'-methoxyindirubin , was also shown to induce apoptosis in human neuroblastoma cells, as confirmed by morphological changes and flow cytometry. nih.gov The PI3K/mTOR inhibitor 22c was also found to effectively induce apoptosis in HCT-116 cells in a dose-dependent manner. nih.gov The mechanism of apoptosis induction by these compounds often involves the intrinsic, or mitochondrial, pathway. For example, DIMN-26 induced apoptosis through the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov It also caused the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic cascade. nih.gov
| Compound/Analog | Cell Line(s) | Effect | Key Findings | Reference |
|---|---|---|---|---|
| Compound 22c | HCT-116, MCF-7 | Antiproliferative, Apoptosis Induction | IC₅₀ = 20 nM (HCT-116), 130 nM (MCF-7). Induces G0/G1 arrest and apoptosis. | nih.govresearchgate.net |
| N-(methoxyphenyl) methoxybenzenesulphonamides | HeLa, HT-29, MCF7 | Antiproliferative, Apoptosis Induction | Sub-micromolar cytotoxicity. Induces G2/M arrest followed by apoptosis. | nih.gov |
| 5'-Methoxyindirubin | IMR-32, SK-N-SH, NB-39 | Apoptosis Induction | Induces cell death in neuroblastoma cells. | nih.gov |
| DIMN-26 | LNCap-LN3, DU145 | Antiproliferative, Apoptosis Induction | Induces G2/M arrest and apoptosis via caspase activation. | nih.gov |
Assessment of Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a critical factor in cellular signaling and pathology. The investigation of how compounds like this compound and its analogs modulate ROS levels is essential for understanding their mechanisms of action.
In a study focused on developing treatments for acute lung injury, a series of pyrimidine (B1678525) derivatives were synthesized and evaluated for their ability to reduce inflammatory responses. One of the key findings was that a lead compound, compound 32, significantly reduced the levels of ROS in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. rsc.org This suggests that the anti-inflammatory effects of this analog are, at least in part, mediated by its ability to mitigate oxidative stress. rsc.org The study demonstrated that pretreatment with compound 32 at concentrations of 3, 6, and 12 μM for one hour before LPS stimulation led to a dose-dependent decrease in ROS production. rsc.org
Another area of research where ROS modulation is crucial is in the development of antioxidants. While direct studies on this compound's ROS scavenging abilities are not extensively detailed, research into related pyridoxine (B80251) (a form of vitamin B6) analogs provides insights. These compounds are known to react with and quench various ROS, including superoxide (B77818) and hydroxyl radicals. acs.org For instance, certain pyridoxine derivatives have been shown to have significant bimolecular rate constants for quenching singlet oxygen. acs.org This highlights the potential of the pyridinol scaffold, a core feature of this compound, to participate in reactions that neutralize harmful ROS.
Furthermore, the neuroprotective effects of certain compounds are often linked to their antioxidant properties. mednexus.org Steroids and ecdysteroids, for example, have demonstrated neuroprotective and antioxidant effects in SH-SY5Y neuroblastoma cells by scavenging free radicals and preventing lipid peroxidation. mednexus.org These effects are often mediated through the activation of antioxidant enzymes like superoxide dismutase and glutathione (B108866) peroxidase, and the modulation of signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. mednexus.org While not directly about this compound, this research underscores the importance of assessing ROS generation to understand the full therapeutic potential of a compound.
The following table summarizes the findings related to ROS generation for an analog of this compound:
| Compound | Cell Line | Inducer | Effect on ROS | Concentration | Reference |
| Compound 32 | RAW264.7 | LPS | Significant reduction | 3, 6, 12 μM | rsc.org |
Exploration of Specific Biological Activities in in vitro Systems
The antimicrobial potential of pyridine derivatives is a significant area of research. mdpi.com The unique chemical structure of this compound, featuring a halogenated pyridine ring, suggests it may possess antimicrobial properties. cymitquimica.com
Studies on related compounds provide evidence for this potential. For instance, 5-Bromo-6-methyl-3-nitropyridin-2-ol has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM for both. It has also shown antifungal activity against Candida species. Similarly, derivatives of 5-Bromo-6-fluoropyridin-3-ol have exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, with one derivative showing an MIC of 0.25 µg/mL.
The presence of a methoxy group, as seen in 5-Methoxy-6-methylpyridin-3-ol hydrochloride, is also believed to contribute to antimicrobial activity. smolecule.com Furthermore, various pyridine compounds synthesized by researchers have shown good antibacterial activity against Bacillus subtilis, S. aureus, and E. coli, and antifungal activity against Aspergillus niger and Candida albicans. mdpi.com For example, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be highly active against these strains. mdpi.com
The table below presents antimicrobial activity data for analogs of this compound:
| Compound/Analog | Pathogen | Activity | MIC | Reference |
| 5-Bromo-6-methyl-3-nitropyridin-2-ol | Pseudomonas aeruginosa | Inhibitory | 0.21 μM | |
| 5-Bromo-6-methyl-3-nitropyridin-2-ol | Escherichia coli | Inhibitory | 0.21 μM | |
| 5-Bromo-6-methyl-3-nitropyridin-2-ol | Candida species | Antifungal | Variable | |
| 5-Bromo-6-fluoropyridin-3-ol derivative | Staphylococcus aureus | Antibacterial | 0.25 µg/mL | |
| 5-Bromo-6-fluoropyridin-3-ol derivative | Streptococcus pneumoniae | Antibacterial | 0.25 µg/mL |
The anti-inflammatory potential of this compound and its analogs is an area of active investigation. The pyridine scaffold is a common feature in many anti-inflammatory compounds.
A study on novel pyrimidine derivatives for the treatment of acute lung injury identified a lead compound, compound 32, which demonstrated significant anti-inflammatory activity. rsc.org In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was shown to down-regulate the production of pro-inflammatory cytokines. rsc.org The mechanism of action was found to involve the inhibition of the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) and Kelch-like ECH-associated protein-1/nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Keap1-NRF2-HO-1) signaling pathways. rsc.org
Another study focused on the synthesis of fluorinated dihydrofurano-naphthoquinone compounds and evaluated their anti-inflammatory activity in LPS-stimulated RAW264.7 cells. researchgate.net Several of these compounds exhibited potent inhibition of nitric oxide (NO) production, a key inflammatory mediator. researchgate.net Specifically, compounds 8b, 8d, and 8e showed high inhibitory activity with IC50 values ranging from 1.54 to 3.92 µM. researchgate.net These compounds also significantly decreased the levels of pro-inflammatory cytokines IL-1β and IL-6. researchgate.net
The table below summarizes the anti-inflammatory activity of an analog of this compound:
The potential neuroprotective effects of this compound and its analogs are of significant interest for the treatment of neurodegenerative diseases. acs.orggoogle.com
Research has shown that certain pyridine derivatives possess neuroprotective properties. For instance, the compound (-)-P7C3-S243, which contains a methoxypyridin moiety, has been identified as a neuroprotective chemical with improved druglike properties. acs.org Studies have demonstrated its ability to protect neurons from cell death in various in vivo models. acs.org
In vitro studies using neuronal cell cultures are crucial for elucidating the mechanisms behind these neuroprotective effects. For example, a study using differentiated HT22 cells, a neuron-like cell line, and primary cortical neurons investigated the neuroprotective effects of a compound known as PCSO-524®. mdpi.com This compound was found to protect post-mitotic neurons from cell cycle re-entry, a phenomenon linked to neuronal death in neurodegenerative diseases. mdpi.com At low concentrations, PCSO-524® even improved neuronal health, as indicated by an increased number of MAP2-positive cells. mdpi.com
The mechanisms underlying neuroprotection are often linked to the modulation of signaling pathways and the reduction of oxidative stress. mednexus.org For example, brain-derived neurotrophic factor (BDNF) has been shown to exert neuroprotective effects against toxicity induced by 3-nitropropionic acid, an inhibitor of mitochondrial function, by modulating various signaling pathways. nih.gov Steroids and ecdysteroids have also been shown to have neuroprotective effects in SH-SY5Y cells by activating antioxidant enzymes and modulating pathways like PI3K/Akt and MAPK/ERK. mednexus.org
While direct data on this compound is limited, the neuroprotective activity of its analogs suggests that it could be a promising scaffold for the development of new neuroprotective agents.
Gamma-secretase is a key enzyme involved in the pathogenesis of Alzheimer's disease, as it is responsible for the production of amyloid-beta (Aβ) peptides. nih.gov The modulation of gamma-secretase activity is therefore a major therapeutic strategy.
Research into methoxypyridine-derived compounds has shown their potential as gamma-secretase modulators (GSMs). A study focused on the design and synthesis of novel methoxypyridine-derived GSMs found that the inclusion of a methoxypyridine motif within a tetracyclic scaffold led to compounds with improved activity in reducing the production of the toxic Aβ42 peptide. nih.gov These compounds also exhibited better physicochemical properties, including solubility. nih.gov
One of the most active analogs, a tetrahydroindazole (B12648868) derivative (compound 22d), was selected for further in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis. nih.gov This analysis confirmed that the methoxypyridyl B-ring was a promising structural feature for developing GSMs with desirable drug-like properties. nih.gov
The regulation of gamma-secretase is complex, involving multiple subunits and cellular events. nih.gov GSMs represent a promising approach as they aim to shift the cleavage of the amyloid precursor protein (APP) to produce shorter, less aggregation-prone Aβ peptides, rather than completely inhibiting the enzyme, which can lead to side effects due to the inhibition of other important substrates like Notch. nih.gov
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Therefore, kinase inhibitors are a major class of therapeutic agents.
The pyridine scaffold is a common feature in many kinase inhibitors. biorxiv.orgresearchgate.net Research on sulfonamide methoxypyridine derivatives has led to the discovery of potent dual inhibitors of PI3K/mTOR. nih.gov In one study, a series of derivatives were synthesized and evaluated for their enzyme inhibitory activity. Compound 22c, which features a quinoline core, demonstrated strong inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). nih.gov This compound also showed potent anti-proliferative activity in cancer cell lines. nih.gov
The selectivity of kinase inhibitors is a critical aspect of their development to minimize off-target effects. Structure-based design approaches are often employed to achieve selectivity. For example, a study focused on developing selective inhibitors of salt-inducible kinases (SIKs) used a known SIK inhibitor, G-5555, as a starting point. biorxiv.org By modifying the structure, researchers were able to develop a compound, MRIA9, with an improved selectivity profile. biorxiv.org
Another study aimed to develop a potent and selective covalent inhibitor for SRC kinase. nih.gov Starting from a promiscuous covalent kinase inhibitor, SM1-71, a structure-guided medicinal chemistry campaign led to the development of compound 15a, a selective SRC-directed covalent inhibitor. nih.gov This compound demonstrated efficient target labeling and irreversible inhibition of SRC signaling in cells. nih.gov
The table below summarizes the kinase inhibitory activity of an analog of this compound:
| Compound | Kinase Target | Activity | IC50 | Reference |
| Compound 22c | PI3Kα | Potent Inhibitor | 0.22 nM | nih.gov |
| Compound 22c | mTOR | Potent Inhibitor | 23 nM | nih.gov |
| G-5555 | SIK2 | Inhibitor | Not Specified | biorxiv.org |
| G-5555 | SIK3 | Inhibitor | Not Specified | biorxiv.org |
| MRIA9 | SIK2/3 | Inhibitor | Not Specified | biorxiv.org |
| Compound 15a | SRC | Covalent Inhibitor | Not Specified | nih.gov |
Inhibition of NAD-Dependent Enzymes
Direct experimental studies detailing the inhibitory effects of this compound on specific NAD-dependent enzymes are not extensively available in the current scientific literature. However, the broader class of pyridine derivatives and structurally similar analogs have been subjects of investigation for their potential to modulate these critical enzymes.
Pyridine nucleotides, such as NAD+ and NADH, are fundamental coenzymes that mediate electron transfer in a vast number of metabolic pathways essential for cellular energy and signaling. ahajournals.org Enzymes that consume NAD+, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, play crucial roles in processes like DNA repair, metabolic regulation, and stress responses. ahajournals.orgmdpi.com The activity of these enzymes is dependent on the cellular NAD+ pool, and their hyperactivation can lead to NAD+ depletion, impairing ATP production and potentially leading to cell death. ahajournals.org Consequently, inhibitors of NAD+-dependent enzymes are of significant interest in therapeutic research.
The structural motif of this compound, being a substituted pyridine, places it within a class of compounds recognized for interacting with biological systems that involve pyridine nucleotides. For instance, the closely related analog, 6-Bromo-5-methoxypyridin-3-amine, is utilized in enzyme inhibition studies to explore mechanisms of action. Furthermore, the synthesis of 6-methoxypyridin-3-ol has been documented as part of the development of inhibitors for enzymes in the kynurenine (B1673888) pathway, such as indoleamine 2,3-dioxygenase (IDO), which is a target in immunology and oncology. google.com Another analog, 2,3-bisaza-A-nor-1,5(10)-estradien-17β-ol, a novel A-ring pyrazole (B372694) steroid, was found to be a potent inhibitor of the NAD(P)H-dependent enzyme 3(17)β-hydroxysteroid dehydrogenase. nih.gov
These examples suggest that the pyridine scaffold, including methoxy- and bromo-substituted variants, is a viable starting point for designing inhibitors of NAD-dependent enzymes. The specific effects of this compound would require direct enzymatic assays to be conclusively determined.
Microtubule Polymerization Inhibition
While direct experimental data on the microtubule polymerization-inhibiting activity of this compound is not specified in the reviewed literature, its structural class—substituted pyridines—is well-documented for containing potent inhibitors of this process. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, structure, and intracellular transport. rsc.org Their disruption is a clinically validated strategy in cancer chemotherapy.
Numerous studies have demonstrated that pyridine-based compounds can inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. rsc.orgnih.gov This binding prevents the assembly of microtubules, disrupts the mitotic spindle, and ultimately leads to cell cycle arrest and apoptosis.
Research into various pyridine analogs has yielded compounds with significant anti-tubulin activity. For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogs of combretastatin (B1194345) A-4 (CA-4), a well-known tubulin inhibitor. One of these compounds, 9p , demonstrated potent inhibition of tubulin polymerization in a concentration-dependent manner. tandfonline.com Similarly, a series of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were evaluated, with the most promising compound showing strong interaction with tubulin at the colchicine site. nih.gov Another study on diarylpyridine derivatives identified compound 10t as a potent inhibitor of tubulin polymerization, consistent with its strong antiproliferative effects. nih.gov
The data below summarizes the tubulin polymerization inhibitory activity of several pyridine analogs.
| Compound ID | Class | Observation | IC₅₀ (Tubulin Polymerization) | Reference |
| 9p | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | Effective inhibition of tubulin polymerization. | Not specified, but concentration-dependent. | tandfonline.com |
| Compound VI | Trimethoxyphenyl pyridine derivative | More potent than colchicine. | 8.92 nM | rsc.org |
| Vj | Trimethoxyphenyl pyridine derivative | Promising activity. | 10.75 nM | rsc.org |
| Vc | Trimethoxyphenyl pyridine derivative | Promising activity. | 17.64 nM | rsc.org |
| Vf | Trimethoxyphenyl pyridine derivative | Promising activity. | 20.39 nM | rsc.org |
| Vb | Trimethoxyphenyl pyridine derivative | Promising activity. | 22.41 nM | rsc.org |
| VIIIb | Trimethoxyphenyl pyridine derivative | Promising activity. | 31.86 nM | rsc.org |
| 10t | Diarylpyridine derivative | Potent anti-tubulin activity. | Not specified. | nih.gov |
| Colchicine | Reference Compound | Positive control for inhibition. | 9.85 nM | rsc.org |
These findings collectively indicate that the pyridine ring system is a key pharmacophore for designing tubulin polymerization inhibitors. The specific substitution pattern on this compound (bromo, methoxy, and hydroxyl groups) would influence its potential interaction with tubulin, but this requires direct experimental validation.
Mechanisms of Action at the Molecular Level
Based on the investigations of its structural analogs, the potential molecular mechanisms of action for this compound can be inferred to follow two primary pathways: modulation of NAD-dependent enzymes and disruption of microtubule dynamics.
The molecular mechanism for inhibiting NAD-dependent enzymes involves the compound acting as a competitive or non-competitive inhibitor, binding to the enzyme and preventing the natural substrate (NAD+) from accessing the active site. mdpi.com For enzymes like PARP-1, which are activated by DNA damage, inhibition can prevent the excessive consumption of NAD+. ahajournals.org In cancer cells, where DNA damage is common, high PARP-1 activity can deplete cellular NAD+ and ATP, leading to cell death. ahajournals.org Inhibitors can modulate this process. The pyridine ring is a core component of NAD+ itself, suggesting that pyridine-based analogs could act as mimics or antagonists at the NAD+-binding sites of enzymes.
The more extensively documented mechanism for this class of compounds is the inhibition of microtubule polymerization. The molecular action of pyridine-based tubulin inhibitors typically involves:
Binding to Tubulin: The compounds bind to the β-subunit of the tubulin heterodimer, often at or near the colchicine binding site. rsc.orgnih.gov
Disruption of Microtubule Dynamics: This binding destabilizes the microtubule structure, inhibiting the polymerization of tubulin into microtubules and shifting the equilibrium towards depolymerization. tandfonline.comacs.org
Cell Cycle Arrest: The failure to form a functional mitotic spindle during cell division leads to an arrest of the cell cycle, most commonly in the G2/M phase. rsc.orgtandfonline.com
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. rsc.orgtandfonline.com
For example, detailed mechanistic studies on the diarylpyridine derivative 10t and the trimethoxyphenyl pyridine derivative VI confirmed that they induce G2/M phase arrest and apoptosis in cancer cells as a direct consequence of their potent tubulin polymerization inhibitory activity. rsc.orgtandfonline.com This mechanism of action is a hallmark of many successful antimitotic agents used in cancer therapy.
Advanced Analytical and Purification Techniques in 6 Bromo 5 Methoxypyridin 3 Ol Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of 6-Bromo-5-methoxypyridin-3-ol and related compounds. It is routinely used to monitor the progress of chemical reactions and to determine the purity of the final products, with a common requirement for final compounds to be purified to ≥95% purity. nih.gov
The methodology typically involves a reversed-phase setup, which is well-suited for moderately polar compounds like methoxypyridine derivatives. A common approach utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govgoogle.com Detection is commonly performed using a UV detector, often at a wavelength of 254 nm, where the pyridine (B92270) ring exhibits strong absorbance. nih.govgoogle.com For instance, in the analysis of related substituted 4-hydroxypyrimidine-5-carboxamides, an Agilent 1100 series HPLC system with a Waters C18 XTerra column was used. google.com The gradient elution started with a high concentration of aqueous solvent and progressively increased the organic solvent concentration to elute more retained components. google.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 | google.com |
| Mobile Phase A | Water with 0.05% - 0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Mobile Phase B | Acetonitrile (CH₃CN) with 0.05% - 0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Elution | Gradient | nih.govgoogle.com |
| Flow Rate | 1.0 mL/min | nih.govgoogle.com |
| Detection | UV at 254 nm | nih.govgoogle.com |
| Purity Target | >95% | google.com |
While this compound is an achiral molecule, its derivatives synthesized in subsequent steps can be chiral. In such cases, the separation of enantiomers is critical, as different stereoisomers often exhibit distinct pharmacological and toxicological profiles. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often favored over traditional HPLC due to its speed, efficiency, and reduced use of toxic organic solvents. chromatographyonline.comresearchgate.net
SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, allowing for faster separations without a loss of efficiency. chromatographyonline.comsouthampton.ac.uk An organic modifier, such as methanol or isopropanol (B130326), is added to the mobile phase to enhance selectivity and deactivate active sites on the stationary phase. chromatographyonline.comsouthampton.ac.uk
The key to chiral separation lies in the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak and Chiralcel series), are widely used and have demonstrated a high success rate in resolving a diverse range of chiral molecules. researchgate.netnih.gov A common screening strategy for new chiral compounds involves testing a set of four columns (e.g., Chirlapak AD and AS, Chiralcel OD and OJ) with two different modifiers (e.g., methanol and isopropanol) to quickly identify suitable separation conditions. nih.gov This approach has proven robust, with success rates exceeding 95% in resolving proprietary chiral molecules in drug discovery programs. nih.gov
| Parameter | Typical Condition/Phase | Reference |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ | southampton.ac.uk |
| Modifiers | Methanol, Isopropanol | southampton.ac.uknih.gov |
| Common Chiral Stationary Phases (CSPs) | Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ | nih.gov |
| Advantages | Higher throughput, reduced analysis time, less toxic waste | chromatographyonline.comnih.gov |
Flash Column Chromatography for Purification Optimization
Following synthesis, the crude product containing this compound or its precursors often requires purification to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the most common method for this purpose on a laboratory scale. rsc.orgrsc.orgpku.edu.cn This technique utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of moderate polarity to separate the components of the mixture based on their differential adsorption to the stationary phase. google.comucsb.edu
The choice of eluent is critical for successful separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). pku.edu.cn A common practice is to select a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound. ucsb.edu For purifying various bromo-pyridine derivatives, solvent systems composed of hexane (B92381) and ethyl acetate (B1210297) are frequently employed. google.comrsc.org The ratio of these solvents is adjusted to achieve the desired separation. For example, crude residues of related compounds have been purified using eluents such as a 10:1 or 20:1 mixture of hexane/ethyl acetate. rsc.org
| Stationary Phase | Eluent System Examples for Related Compounds | Reference |
|---|---|---|
| Silica Gel | Hexanes:Ethyl Acetate (6:1) | google.com |
| Silica Gel | Hexane / Ethyl Acetate (10:1) | rsc.org |
| Silica Gel | Petroleum Ether / Ethyl Acetate (20:1 to 5:1) | rsc.org |
| Silica Gel | Petroleum Ether / Ethyl Acetate (50:1) | pku.edu.cn |
Crystallization Techniques for Compound Isolation and Purity Enhancement
Crystallization is a powerful and economical technique for the final purification of this compound and its derivatives, capable of yielding material with very high purity. This process involves dissolving the crude compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solubility decreases with temperature, the compound crystallizes out of the solution, leaving impurities behind in the mother liquor.
The selection of the crystallization solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. In the context of related methoxypyridine compounds, recrystallization from isopropanol has been successfully used to achieve high purity (99%) on a kilogram scale. acs.org For other similar halogenated pyridinols, direct isolation and purification to >99% have been achieved through crystallization from ethanol/water mixtures, bypassing the need for chromatography. The formation of well-defined single crystals is not only a method of purification but also enables the definitive structural confirmation of the molecule through single-crystal X-ray diffraction analysis, a technique that has been applied to various methoxypyridine derivatives. researchgate.net
Future Directions and Research Perspectives
Rational Design of Next-Generation Pyridinol Scaffolds
Rational drug design provides a systematic approach to developing new therapeutic agents. Starting with a core structure like 6-Bromo-5-methoxypyridin-3-ol, medicinal chemists can create new generations of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: A primary avenue of research involves extensive SAR studies. nih.govresearchgate.net This process would entail the systematic modification of each functional group on the this compound core to determine its contribution to biological activity. For instance, the bromine atom at the C6 position can be replaced with various other halogens (Cl, F) or with cyano, alkyl, or aryl groups to probe steric and electronic effects on target binding. Similarly, the methoxy (B1213986) group at C5 and the hydroxyl group at C3 are key positions for modification to alter properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. nih.govtandfonline.com
Scaffold Hopping and Bioisosteric Replacement: The pyridinol core itself is a valuable pharmacophore, often serving as a bioisostere for phenol, pyrimidine (B1678525), or pyrazine (B50134) rings. nih.gov Future design strategies could employ "scaffold hopping," where the central pyridinol ring is replaced with other heterocyclic systems to discover novel chemotypes with potentially new or improved biological activities. frontiersin.org Furthermore, bioisosteric replacement of the substituent groups is a powerful strategy. mdpi.comestranky.sk For example, the methoxy group could be replaced with other hydrogen bond acceptors or donors, and the bromine atom could be substituted with groups that mimic its size and electronic properties to fine-tune interactions with a biological target. researchgate.netnih.govdomainex.co.uk Such modifications aim to optimize the molecule's fit within a target's binding site, potentially displacing unfavorable water molecules and improving binding affinity. researchgate.net
| Design Strategy | Description | Potential Impact on this compound Derivatives |
| SAR Studies | Systematic modification of functional groups (bromo, methoxy, hydroxyl) to map their influence on biological activity. | Optimization of potency, selectivity, and pharmacokinetic properties. |
| Scaffold Hopping | Replacing the central pyridinol ring with other heterocyclic structures to create novel molecular frameworks. | Discovery of new chemical classes with potentially different biological targets or improved drug-like properties. |
| Bioisosteric Replacement | Substituting atoms or groups with other moieties that have similar physical or chemical properties. | Enhancement of target affinity, reduction of toxicity, and improvement of metabolic stability. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of novel therapeutic compounds. peng-lab.org
Predictive Modeling: For the pyridinol scaffold, ML algorithms can be trained on existing datasets of related compounds to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of virtual derivatives of this compound before they are synthesized, saving significant time and resources. stanford.edu Deep learning approaches, in particular, can analyze molecular structures to forecast a wide range of properties, including target affinity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.
Development of Novel Synthetic Routes for Sustainable Production
The advancement of synthetic chemistry is crucial for the efficient, cost-effective, and environmentally responsible production of this compound and its derivatives. Future research will focus on developing greener and more sustainable synthetic methodologies.
Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and organic solvents. benthamscience.com Future research should prioritize green chemistry principles, such as the use of less hazardous solvents (e.g., ionic liquids), solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. benthamscience.comijarsct.co.innih.govnih.gov The development of novel catalytic systems, including nanocatalysts and organocatalysts, can improve reaction efficiency and allow for catalyst recycling, minimizing waste. researchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. nih.govuc.pt Implementing a flow chemistry process for the synthesis of pyridinol derivatives would enable rapid production and purification. researchgate.netmdpi.comrsc.org Multi-step sequences, such as the formation of the pyridine (B92270) ring followed by functional group modifications, could be integrated into a single, continuous process, dramatically increasing efficiency. uc.pt Modern synthetic strategies, such as transition-metal-catalyzed [2+2+2] cycloaddition reactions, are well-suited for flow systems and offer precise control over the construction of the pyridine ring. researchgate.net
| Synthetic Advancement | Key Benefits | Relevance to Pyridinol Synthesis |
| Green Chemistry | Reduced waste, lower energy consumption, use of non-toxic reagents and solvents. | Environmentally friendly production of this compound analogues. |
| Flow Chemistry | Improved safety, precise reaction control, scalability, and potential for automation. | Efficient and rapid synthesis of a library of derivatives for screening. |
| Novel Catalysis | Higher yields, milder reaction conditions, and potential for asymmetric synthesis. | Access to complex and stereochemically defined pyridinol structures. nih.gov |
Expanding the Scope of Mechanistic Biological Research
While the pyridinone/pyridinol scaffold is known to interact with a wide array of biological targets, the specific mechanism of action for this compound and its future derivatives remains to be elucidated.
Target Identification and Validation: A critical area of future research is the identification of the specific cellular targets of bioactive compounds derived from this scaffold. rsc.orgresearchgate.netsemanticscholar.org Pyridinone-containing molecules have been shown to inhibit key cellular enzymes, including protein kinases, histone deacetylases (HDACs), and metabolic enzymes like isocitrate dehydrogenase (IDH). frontiersin.orgnih.govresearchgate.net Advanced techniques such as chemical proteomics using affinity-based probes derived from active compounds can be employed to isolate and identify their direct binding partners within the cell. rsc.orgsemanticscholar.org Once a target is identified, further validation through genetic and biochemical assays is essential.
Elucidation of Cellular Pathways: Beyond identifying the primary target, it is crucial to understand the broader impact of these compounds on cellular signaling pathways. nih.govresearchgate.net For example, if a derivative is found to be a kinase inhibitor, subsequent research would focus on its downstream effects on cell proliferation, apoptosis, or other cellular processes. Some alkyl pyridinols have been shown to act via membrane disruption in bacteria, indicating that not all mechanisms are enzyme-inhibition based. nih.gov Understanding these pathways is key to predicting both the therapeutic effects and potential side effects of new drug candidates. This deep mechanistic insight will be vital for advancing the most promising pyridinol compounds toward clinical applications.
Q & A
Basic: What are the recommended synthetic routes for 6-Bromo-5-methoxypyridin-3-ol, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves bromination and functional group protection. A common approach includes:
- Step 1: Bromination of 5-methoxypyridin-3-ol using bromine (Br₂) in acetic acid at 60–80°C to ensure regioselectivity at the 6-position .
- Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Optimization Considerations:
- Temperature Control: Higher temperatures (>80°C) may lead to over-bromination or decomposition.
- Solvent Choice: Acetic acid enhances electrophilic substitution but may require neutralization post-reaction.
| Reaction Parameters | Conditions |
|---|---|
| Brominating Agent | Br₂ (1.2 equiv) in acetic acid |
| Temperature | 60–80°C, 4–6 hours |
| Yield | ~70–85% (post-purification) |
Basic: How is this compound characterized, and what analytical techniques validate purity?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Confirm substitution pattern (e.g., hydroxyl at C3, methoxy at C5, bromine at C6). For example, the hydroxyl proton appears as a singlet at δ ~10–12 ppm in DMSO-d₆ .
- HPLC: Purity assessment (>95% by reverse-phase C18 column, mobile phase: acetonitrile/water).
- Melting Point: 133–136°C (consistent with literature for analogous bromopyridinols) .
Data Interpretation Tips:
- Mass Spectrometry (HRMS): Look for [M+H]⁺ peak at m/z 204.0 (C₆H₆BrNO₂ requires 203.96).
- IR Spectroscopy: O-H stretch (~3200 cm⁻¹) and C-Br stretch (~600 cm⁻¹).
Basic: What are the solubility and stability considerations for handling this compound?
Methodological Answer:
- Solubility: Slightly soluble in water; prefers polar aprotic solvents (DMSO, DMF) for reactions .
- Stability:
- Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group.
- Avoid prolonged exposure to light (UV degradation risk for brominated aromatics).
Advanced: How does the substitution pattern influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
The 6-bromo group is electron-deficient, enhancing oxidative addition with Pd catalysts. Example protocol:
- Catalyst: Pd(PPh₃)₄ (5 mol%) in THF/water (3:1).
- Base: K₂CO₃ (2 equiv) to deprotonate the hydroxyl group and facilitate transmetallation .
- Conditions: 80°C, 12 hours for coupling with arylboronic acids.
Key Observations:
- The methoxy group at C5 may sterically hinder coupling at C6. Computational modeling (DFT) can predict regioselectivity .
| Coupling Partner | Yield Range | Reference |
|---|---|---|
| Phenylboronic acid | 65–78% | |
| 4-Methoxybenzene boronic acid | 55–70% |
Advanced: What experimental designs are used to evaluate its enzyme inhibition potential (e.g., cytochrome P450)?
Methodological Answer:
- In Vitro Assays:
- CYP450 Inhibition: Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4). Measure IC₅₀ via LC-MS/MS .
- Kinetic Studies: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
Case Study:
- A derivative (5-Bromo-2-methylpyridin-3-ol) showed CYP2D6 inhibition (IC₅₀ = 1.2 µM), suggesting similar pyridinols may target heme-binding domains .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variation Strategies:
- Replace methoxy (-OCH₃) with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
- Modify the hydroxyl group to esters for prodrug development.
Experimental Workflow:
Synthesis: Parallel synthesis of analogs (e.g., 6-Bromo-5-CF₃-pyridin-3-ol).
Bioassays: Test antimicrobial activity (MIC against S. aureus, E. coli) and cytotoxicity (MTT assay on HEK293 cells) .
| Analog | MIC (µg/mL) | Cytotoxicity (IC₅₀) |
|---|---|---|
| 6-Bromo-5-methoxy (parent) | 32 | >100 µM |
| 6-Bromo-5-CF₃ | 16 | 85 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
